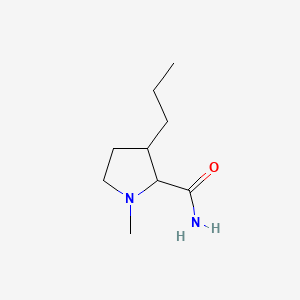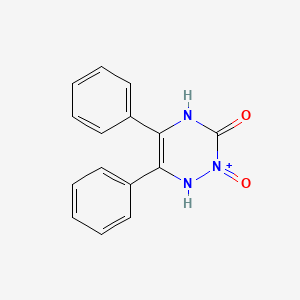
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, to form the triazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with different chemical properties and applications.
2,4,6-Triphenyl-1,3,5-triazine: A triazine derivative with three phenyl groups, which may exhibit different reactivity and applications.
6-Phenyl-1,2,4-triazin-3(4H)-one: A related compound with one phenyl group, offering a basis for comparison in terms of reactivity and properties.
Uniqueness
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one is unique due to the presence of two phenyl groups, which can significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other triazine derivatives and contributes to its versatility in various scientific and industrial contexts.
Properties
CAS No. |
13162-99-7 |
|---|---|
Molecular Formula |
C15H12N3O2+ |
Molecular Weight |
266.28 |
IUPAC Name |
2-oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one |
InChI |
InChI=1S/C15H11N3O2/c19-15-16-13(11-7-3-1-4-8-11)14(17-18(15)20)12-9-5-2-6-10-12/h1-10H,(H-,16,17,19,20)/p+1 |
InChI Key |
QQWJIDXCDZWSRD-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C2=C(N[N+](=O)C(=O)N2)C3=CC=CC=C3 |
Synonyms |
5,6-Diphenyl-1,2,4-triazin-3(4H)-one 2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576453.png)
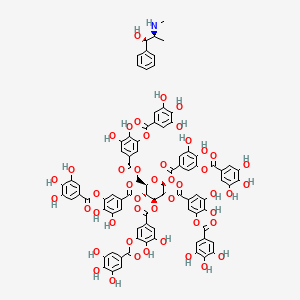
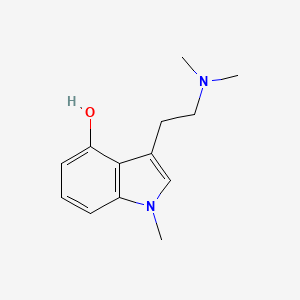
![[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate](/img/structure/B576458.png)

![(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione](/img/structure/B576462.png)
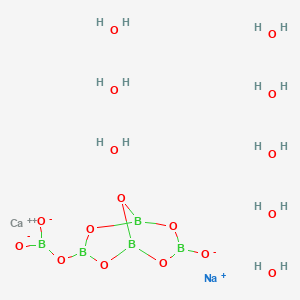
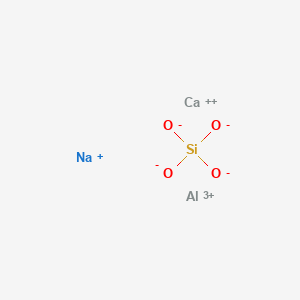
![8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B576467.png)
